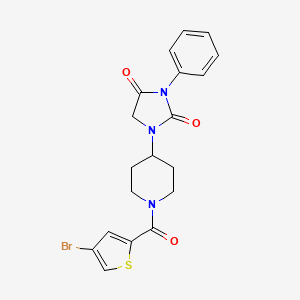

1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

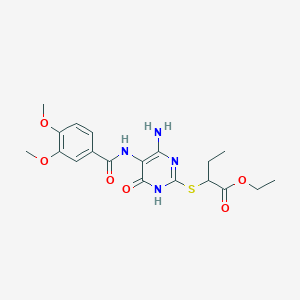

The compound “1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione” is a biphenyl compound that has been identified as a muscarinic receptor antagonist . It is used in the treatment of pulmonary disorders .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. For instance, one of the synthesis steps involves the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes . The structures of the derived Schiff bases were deduced .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a bromothiophene group, a piperidinyl group, and an imidazolidinedione group . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis

The compound undergoes various chemical reactions during its synthesis. For example, it undergoes a dehydration reaction with 2-(piperidin-4-yl)ethanamine . More detailed information about its chemical reactions can be found in the referenced patents .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of 1.637, a boiling point of 105-107 °C/11 mmHg, and a density of 1.607 g/mL at 25 °C . It is stored at 2-8°C .Scientific Research Applications

Synthesis and Structural Analysis

Compounds similar to 1-(1-(4-Bromothiophene-2-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione have been synthesized for various purposes, including the exploration of their spatial structures. For instance, Unkovskii et al. (1994) synthesized piperidine-4-spiro-5′-irnidazolidine-2′, 4′-diones from methyl substituted 2 phenyl-4-hydroxypiperidines, establishing their spatial structure through NMR data (Unkovskii et al., 1994).

Antimicrobial Evaluation

Jat et al. (2006) synthesized 1,3-Thiazolidine-2,4-dione derivatives and evaluated them for their antimicrobial activities. This showcases the potential use of similar compounds in developing antimicrobial agents (Jat et al., 2006).

Drug Discovery and Inhibition Studies

Research on imidazolidine derivatives has been directed towards their potential in drug discovery, particularly as inhibitors of specific proteins. For example, Latli et al. (2011) reported the synthesis of potent antagonists of LFA-1, a protein involved in the immune system, indicating the therapeutic potential of such compounds in treating inflammatory diseases (Latli et al., 2011).

Environmental and Analytical Applications

Ghaedi et al. (2008) utilized modified activated carbons for the extraction of heavy metals, demonstrating the potential of using chemical derivatives for environmental remediation and analytical purposes (Ghaedi et al., 2008).

Chemical Characterization and Thermal Stability

The structural and spectral characterization, along with thermal stability assessment, of related compounds, provides a foundation for understanding the physical and chemical properties of such molecules, which is crucial for their application in various scientific fields (Prasad et al., 2018).

Mechanism of Action

properties

IUPAC Name |

1-[1-(4-bromothiophene-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c20-13-10-16(27-12-13)18(25)21-8-6-14(7-9-21)22-11-17(24)23(19(22)26)15-4-2-1-3-5-15/h1-5,10,12,14H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJKHPBERQHOOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CS4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-benzyl-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2718054.png)

![5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2718057.png)

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2718058.png)

![7-chloro-3-(phenylsulfonyl)-N-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2718059.png)

![N-[(1-Methylsulfonylpiperidin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2718060.png)

![Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2718065.png)

![4-chloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2718066.png)

![(2E)-3-(2,4-dimethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2718071.png)

![N-(2,2-dimethoxyethyl)-N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2718076.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B2718077.png)